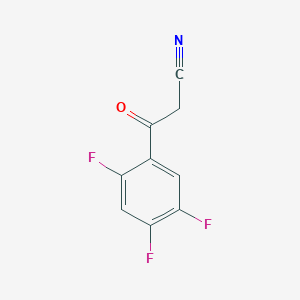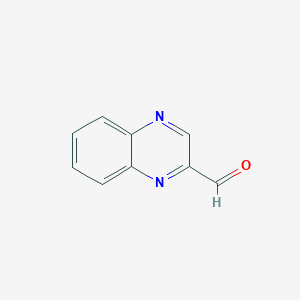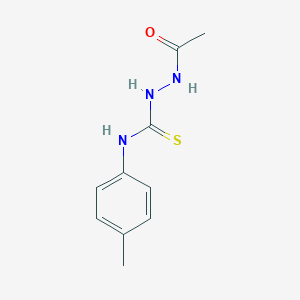
1-Acetyl-4-(4-tolyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-(4-tolyl)thiosemicarbazide, also known as ATSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound belongs to the thiosemicarbazide family, which is known for its diverse biological activities. ATSC has been studied for its anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(4-tolyl)thiosemicarbazide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. Studies have shown that 1-Acetyl-4-(4-tolyl)thiosemicarbazide can scavenge free radicals and reduce lipid peroxidation, which can lead to cellular damage. Additionally, 1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects
1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to the prevention and treatment of various diseases. Additionally, 1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Acetyl-4-(4-tolyl)thiosemicarbazide in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. Additionally, the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide is relatively simple and can be optimized to produce high yields of pure product. However, one limitation of using 1-Acetyl-4-(4-tolyl)thiosemicarbazide is its potential toxicity, which must be carefully evaluated in future studies.
Future Directions
There are several future directions for the study of 1-Acetyl-4-(4-tolyl)thiosemicarbazide. One direction is the development of 1-Acetyl-4-(4-tolyl)thiosemicarbazide-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-4-(4-tolyl)thiosemicarbazide and its potential toxicity. Finally, the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide can be further optimized to produce even higher yields of pure product.
Synthesis Methods
The synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide involves the reaction between 4-methylbenzenesulfonyl chloride and thiosemicarbazide in the presence of acetic anhydride. The resulting product is then purified by recrystallization using ethanol as a solvent. This method has been optimized to produce high yields of pure 1-Acetyl-4-(4-tolyl)thiosemicarbazide.
Scientific Research Applications
1-Acetyl-4-(4-tolyl)thiosemicarbazide has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, 1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to possess antitumor activity, making it a potential chemotherapeutic agent.
properties
CAS RN |
152473-68-2 |
|---|---|
Product Name |
1-Acetyl-4-(4-tolyl)thiosemicarbazide |
Molecular Formula |
C10H13N3OS |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
1-acetamido-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7-3-5-9(6-4-7)11-10(15)13-12-8(2)14/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |
InChI Key |
AYSWCAAZWCKZCI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(NNC(=O)C)S |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C |
Other CAS RN |
152473-68-2 |
synonyms |
1-acetyl-4-(4-tolyl)thiosemicarbazide 1-acetyl-4-(para-tolyl)thiosemicarbazide 1-ATTSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



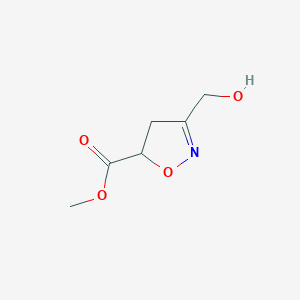
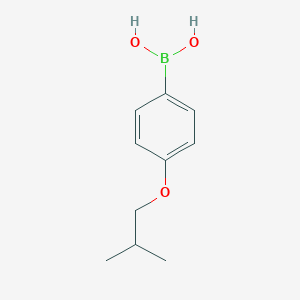
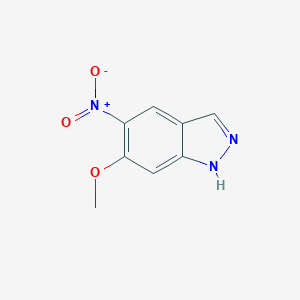
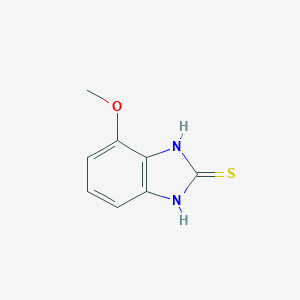
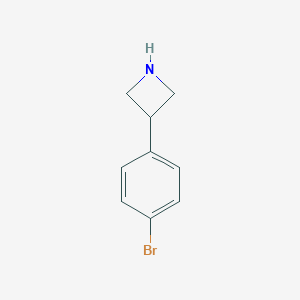
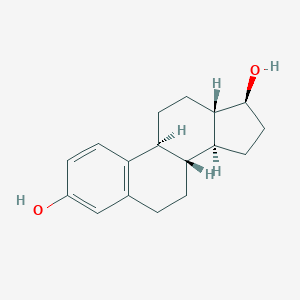
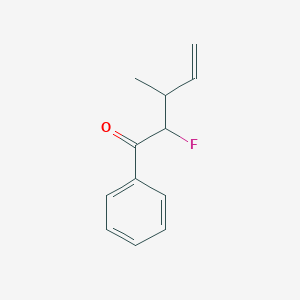
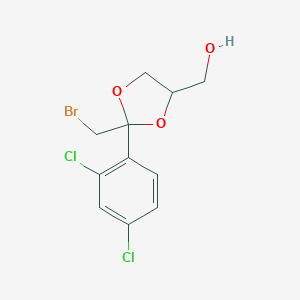
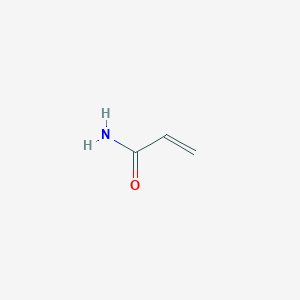
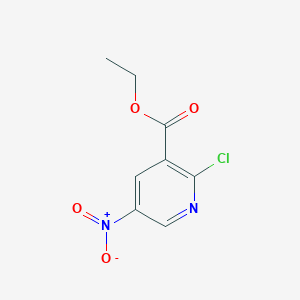
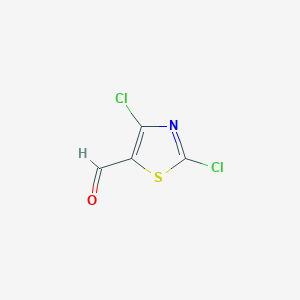
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
